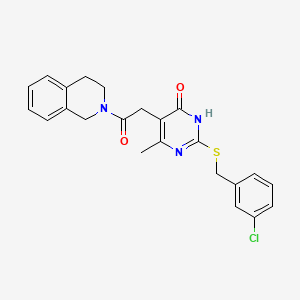
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Properties
The vibrational and electronic properties of (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one were investigated using experimental techniques like FT-IR, FT-Raman, and UV spectra, along with density functional theory (DFT). The study provided insights into the compound's ground state properties, with good agreement between observed and calculated values, indicating potential applications in material sciences and spectroscopy (Veeraiah et al., 2012).
Antimicrobial and Antitumor Properties
Compounds similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, isolated from various sources like marine endophytic fungi, have shown moderate antimicrobial and antitumor activities. These findings suggest possible applications in developing new therapeutic agents for treating infections and cancer (Xia et al., 2011).
DNA Topoisomerase Inhibition
New benzofuran derivatives, with structures related to the target compound, demonstrated potent inhibitory activity against DNA topoisomerases I and II. This suggests potential use in the development of novel anticancer drugs targeting these enzymes (Lee et al., 2007).
Bioactivity in Mannich Bases
Mannich bases incorporating structures similar to the target compound showed cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This opens avenues for the development of new pharmacological agents based on this chemical structure (Gul et al., 2019).
Catalytic and Antimicrobial Studies
Unsymmetrical end-off phenoxo bridged complexes, including elements of the target compound's structure, have been synthesized and shown to exhibit significant catalytic and antimicrobial activities. These findings highlight potential applications in catalysis and as antimicrobial agents (Shanmuga Bharathi et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of the compound (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one are the enzymes lipoxygenase and xanthine oxidase . These enzymes play crucial roles in the body’s inflammatory response and purine metabolism, respectively .
Mode of Action
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit the lipoxygenase enzyme with a half-maximal inhibitory concentration of 219.13 μM . The compound also inhibits the xanthine oxidase enzyme, although its activity is lower than that of allopurinol, a known xanthine oxidase inhibitor .
Biochemical Pathways
The inhibition of lipoxygenase and xanthine oxidase by (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one affects the arachidonic acid and purine metabolic pathways, respectively . This can lead to a decrease in the production of inflammatory mediators and uric acid, potentially alleviating symptoms of inflammatory diseases and gout .
Pharmacokinetics
Its structural similarity to other compounds with known pharmacokinetic properties suggests it may have good bioavailability and be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one’s action include a decrease in the production of inflammatory mediators and uric acid . This can lead to a reduction in inflammation and symptoms of gout .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one . For example, under acidic conditions, protonation of the 4-methylpiperazin-1-yl group can lead to an increase in fluorescence intensity . This suggests that the compound may be more active or stable in acidic environments, such as the stomach or certain cellular compartments .
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-22-8-10-23(11-9-22)13-17-18(25)7-6-16-20(26)19(29-21(16)17)12-14-2-4-15(5-3-14)24(27)28/h2-7,12,25H,8-11,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXJQGMNJGIMB-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

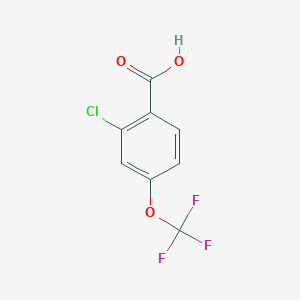


![N-[2-(Cyclohexen-1-yl)ethyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2599582.png)
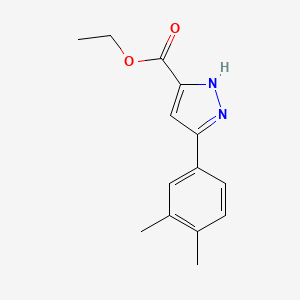
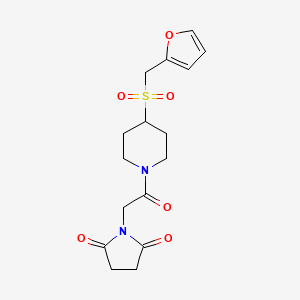

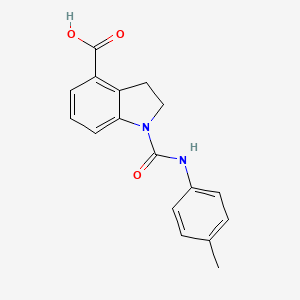
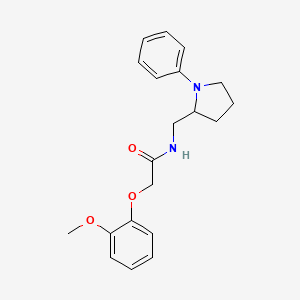
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599592.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2599595.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2599596.png)

